molecular formula C19H18FN3OS2 B2639731 (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 1219903-79-3

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2639731
CAS No.: 1219903-79-3
M. Wt: 387.49
InChI Key: HXYXUBQEKNWIDR-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group at position 3. The thiadiazole is linked to a piperidine ring at position 3, which is further connected to a 4-methylthiophen-2-yl methanone group.

Properties

IUPAC Name

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS2/c1-12-9-16(25-11-12)19(24)23-8-4-5-13(10-23)17-21-22-18(26-17)14-6-2-3-7-15(14)20/h2-3,6-7,9,11,13H,4-5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYXUBQEKNWIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting a hydrazine derivative with a thioamide under acidic conditions.

    Attachment of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the thiadiazole intermediate.

    Formation of the piperidine ring: This can be synthesized via a cyclization reaction involving a suitable precursor.

    Coupling with the thiophene moiety: The final step could involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophene ring to the piperidine-thiadiazole intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperidine moieties.

    Reduction: Reduction reactions could target the thiadiazole ring or the carbonyl group.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halides, nucleophiles, or electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The incorporation of the piperidine moiety into the structure of thiadiazoles has been shown to enhance their cytotoxic effects against various cancer cell lines. For instance, compounds derived from 5-(4-chlorophenyl)-1,3,4-thiadiazole have demonstrated improved antitumor activity when linked with piperazine or piperidine rings through acetamide linkers. This hybridization strategy aims to exploit the pharmacophoric properties of both scaffolds to increase efficacy against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines .

Neuropharmacological Applications
The compound may also exhibit neuropharmacological properties. Thiadiazole derivatives have been investigated for their anticonvulsant effects. The structural modifications involving the piperidine ring can potentially enhance the bioavailability and central nervous system penetration of these compounds, making them suitable candidates for treating neurological disorders .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been well-documented. Research indicates that compounds containing thiadiazole rings exhibit significant antibacterial and antifungal activities. The mechanism is thought to involve interference with microbial cell wall synthesis or function. For example, derivatives similar to the target compound have shown broad-spectrum antibacterial activity at low minimum inhibitory concentration (MIC) values .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. The presence of electron-withdrawing groups such as fluorine enhances the lipophilicity and biological activity of these compounds. Studies suggest that substituents on the thiadiazole ring significantly influence their pharmacological profiles, including cytotoxicity and antimicrobial effectiveness .

Case Studies

  • Cytotoxicity Assessment : A study evaluating a series of thiadiazole-piperidine hybrids found that specific substitutions led to enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutic agents like 5-Fluorouracil .
  • Antimicrobial Testing : Another research effort demonstrated that a related thiadiazole compound exhibited potent antifungal activity against Candida species, highlighting its potential as an antifungal agent in clinical settings .

Mechanism of Action

The mechanism of action of (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Similarities
Compound Name / ID Core Structure Substituents Biological Activity (if reported) Reference
Target Compound 1,3,4-Thiadiazole 5-(2-Fluorophenyl), 3-piperidinyl, 4-methylthiophen-2-yl methanone Not reported N/A
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,3,4-Thiadiazole-Thiazolidinone 5-(4-Fluorophenyl), 2-(4-methoxyphenyl) Antifungal, herbicidal
Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole-Schiff Base 5-(4-Fluorophenyl)thiophen-2-yl, aromatic aldehydes Anticancer (IC₅₀ = 1.28 µg/mL for MCF7)
2-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one 1,3,4-Thiadiazole-Thiazolidinone 5-(4-Nitrophenyl), 2-(4-fluorophenyl) Fungicidal, herbicidal
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate Triazole-Thiadiazole Hybrid Triazole-thiadiazole linkage, sodium acetate group High intermolecular interaction energy

Key Observations :

  • Fluorophenyl Positioning : The target compound’s 2-fluorophenyl group (meta-substitution) contrasts with the 4-fluorophenyl (para-substitution) in and . Para-substitution often enhances electronic effects and bioavailability due to improved resonance stabilization .
  • Piperidine vs. Thiazolidinone: The piperidine ring in the target compound may confer better solubility and membrane permeability compared to thiazolidinone-containing analogs (), which are more rigid and prone to metabolic oxidation .
  • Methanone Group: The 4-methylthiophen-2-yl methanone moiety is unique to the target compound. This group could enhance π-π stacking interactions in biological targets compared to simpler aromatic substituents in other derivatives .

Physicochemical Properties

  • Lipophilicity: The target compound’s piperidine and methylthiophene groups likely increase lipophilicity (logP ~3–4) compared to thiazolidinone derivatives (logP ~2–3), which have polar carbonyl groups .
  • Thermal Stability: Thiadiazole-thiazolidinone hybrids () exhibit melting points >250°C due to strong hydrogen bonding, whereas the target compound’s flexible piperidine linkage may lower its melting point .

Biological Activity

The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a noteworthy derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including its synthesis, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H18FN3O2SC_{20}H_{18}FN_3O_2S, with a molecular weight of 383.44 g/mol. The presence of the thiadiazole ring and piperidine moiety contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzyl derivatives with 1,3,4-thiadiazole precursors. For instance, a study reported the synthesis of various thiadiazole derivatives through a reaction involving benzyl chloride derivatives and thiol compounds . The resulting products exhibited varying yields based on the electronic nature of substituents on the phenyl rings.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance:

  • Antibacterial Activity : Compounds containing the 1,3,4-thiadiazole nucleus have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A specific derivative demonstrated a minimum inhibitory concentration (MIC) lower than standard antibiotics like ampicillin .
  • Antifungal Activity : Thiadiazole derivatives have also exhibited antifungal activity against strains such as Candida albicans and Aspergillus niger, with some compounds showing inhibition rates comparable to fluconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is particularly compelling. Research indicates that these compounds can inhibit key enzymes involved in cancer progression:

  • Mechanism of Action : Thiadiazoles have been reported to inhibit RNA and DNA synthesis in cancer cells without affecting protein synthesis, targeting pathways crucial for tumor growth .
  • Cytotoxicity Studies : In vitro studies have shown that certain thiadiazole derivatives induce necrosis in cancer cell lines at low concentrations (IC50 values often below 10 µM) .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their electron-donating counterparts .
  • Molecular Docking Studies : Docking simulations have provided insights into the binding affinities of these compounds to biological targets such as kinases involved in cancer pathways. These studies suggest that modifications on the thiadiazole ring can significantly influence binding interactions and efficacy .

Summary Table of Biological Activities

Activity Target Organism/Cell Line MIC/IC50 Reference
AntibacterialStaphylococcus aureus62.5 µg/mL
AntifungalCandida albicansMIC = 24–26 µg/mL
CytotoxicityJurkat (T-cell leukemia)IC50 < 10 µM
AntitumorVarious cancer cell linesIC50 = 1.51–7.70 µM

Q & A

Basic: What are the common synthetic strategies for synthesizing (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone?

The synthesis of this compound typically involves multi-step reactions. A general approach includes:

  • Thiadiazole Core Formation : Reacting substituted carboxylic acid derivatives (e.g., 2-fluorophenylacetic acid) with thiosemicarbazide under acidic conditions (e.g., POCl₃) to form the 1,3,4-thiadiazole ring .
  • Piperidine Functionalization : Introducing the piperidine moiety via nucleophilic substitution or coupling reactions. For example, reacting 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine with a piperidine derivative under reflux in a polar aprotic solvent (e.g., DMF) .
  • Methanone Linkage : Coupling the thiadiazole-piperidine intermediate with 4-methylthiophene-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Key Validation : Intermediate purity should be confirmed via TLC or HPLC, and final product characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .**

Basic: How can researchers purify and isolate this compound to ensure high yield and purity?

Purification methods depend on the synthesis step:

  • Recrystallization : For intermediates like the thiadiazole core, use DMSO/water (2:1) mixtures to precipitate and recrystallize the product .
  • Column Chromatography : For the final methanone derivative, silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective .
  • HPLC : For analytical-grade purity, reverse-phase HPLC with acetonitrile/water mobile phases is recommended .

Critical Step : Monitor reaction progress via TLC and adjust pH during precipitation (e.g., pH 8–9 with NH₃) to avoid byproducts .**

Advanced: How can reaction conditions (e.g., solvent, temperature) be optimized to improve thiadiazole ring formation?

Optimization strategies include:

  • Solvent Selection : POCl₃ as both solvent and catalyst enhances cyclization efficiency at 90°C .
  • Temperature Control : Prolonged reflux (3–6 hours) ensures complete conversion but risks decomposition; dynamic TLC monitoring is advised .
  • Catalyst Screening : Substituent-dependent reactivity may require Lewis acids (e.g., ZnCl₂) to accelerate ring closure in sterically hindered systems .

Data-Driven Adjustment : Compare yields and purity under varying conditions using DOE (Design of Experiments) methodologies .**

Advanced: What structural characterization techniques are critical for confirming the compound’s stereochemistry and regioselectivity?

  • X-ray Crystallography : Resolves absolute configuration and confirms piperidine-thiadiazole orientation (e.g., monoclinic P2₁/c space group parameters similar to related thiadiazoles) .
  • 2D NMR (COSY, NOESY) : Identifies coupling between piperidine protons and thiophene substituents, resolving regioselectivity ambiguities .
  • DSC/TGA : Assess thermal stability (decomposition >250°C expected, based on analogous thiadiazoles) .

Contradiction Resolution : If NMR data conflicts with crystallography, re-examine solvent effects or tautomeric equilibria .**

Advanced: What methodologies are used to evaluate the biological activity of this compound in vitro and in silico?

  • Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina, focusing on thiadiazole’s sulfur and fluorophenyl groups for binding affinity .
  • In Vitro Assays : Cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and antimicrobial activity (MIC against Gram+/Gram- bacteria) .
  • ADMET Prediction : Use SwissADME to predict solubility (LogP ~3.5) and cytochrome P450 interactions .

Validation : Cross-validate in silico results with experimental IC₅₀ values to refine docking parameters .**

Advanced: How can researchers address discrepancies in compound stability during long-term storage?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
  • Stabilizers : Add antioxidants (e.g., BHT) if thiophene oxidation is observed via HPLC-UV .
  • Storage Recommendations : Use amber vials under inert gas (N₂) at –20°C, based on TGA stability profiles of similar methanones .

Advanced: How to reconcile conflicting data on reaction yields between different synthetic routes?

  • Root-Cause Analysis : Compare solvent polarity (e.g., DMF vs. POCl₃), stoichiometry, and intermediate stability .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., hydrolyzed thiadiazoles) and adjust reaction conditions accordingly .
  • Scale-Up Considerations : Pilot-scale reactions may require slower reagent addition to control exothermicity .

Advanced: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : GROMACS for membrane permeability studies, leveraging the compound’s logD (~3.2) .
  • QSAR Modeling : Train models on thiadiazole derivatives to predict bioavailability and toxicity .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for prodrug design .

Advanced: How can researchers design analogs to improve solubility without compromising bioactivity?

  • Structural Modifications : Introduce polar groups (e.g., –OH, –COOH) at the 4-methylthiophene or piperidine positions .
  • Prodrug Strategies : Synthesize phosphate or ester derivatives for enhanced aqueous solubility, followed by enzymatic cleavage in vivo .
  • Co-Crystallization : Screen with cyclodextrins or co-formers (e.g., succinic acid) to improve dissolution rates .

Advanced: What analytical techniques validate the compound’s stability under physiological conditions?

  • HPLC-MS/MS : Monitor degradation in simulated gastric fluid (SGF) and intestinal fluid (SIF) over 24 hours .
  • NMR Stability Studies : Track chemical shift changes in D₂O/PBS buffers at 37°C to detect hydrolysis .
  • Microscopy : Assess crystallinity changes (via PXRD) after exposure to humidity, which impacts dissolution .

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